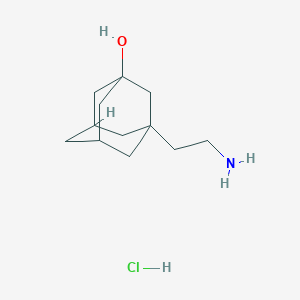
(R)-2-(Boc-amino)-3-(4-iodo-1-pyrazolyl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodo-substituted pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving appropriate precursors, such as hydrazines and 1,3-diketones.
Iodination: The iodination of the pyrazole ring can be achieved using iodine or iodinating reagents under controlled conditions.
Coupling Reactions: The final step involves coupling the Boc-protected amino acid with the iodinated pyrazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Iodination: Iodine, N-iodosuccinimide (NIS)
Deprotection: Trifluoroacetic acid, hydrochloric acid
Coupling: Palladium catalysts, boronic acids
Major Products Formed
Substitution: Various substituted pyrazole derivatives
Deprotection: Free amino acids
Coupling: Biaryl compounds
Applications De Recherche Scientifique
2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules through various coupling and substitution reactions.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group ensures stability during synthesis and can be removed to reveal the active amino group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
The presence of the iodo group in 2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid makes it particularly useful for further functionalization through substitution reactions.
Propriétés
Formule moléculaire |
C11H16IN3O4 |
|---|---|
Poids moléculaire |
381.17 g/mol |
Nom IUPAC |
3-(4-iodopyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H16IN3O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-15-5-7(12)4-13-15/h4-5,8H,6H2,1-3H3,(H,14,18)(H,16,17) |
Clé InChI |
GPKMXORUFRITGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN1C=C(C=N1)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13549752.png)
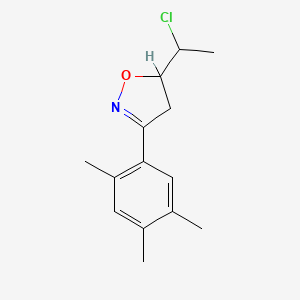

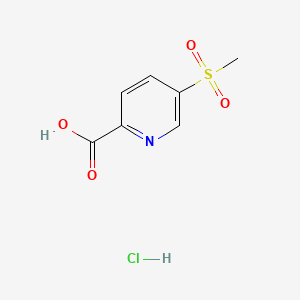
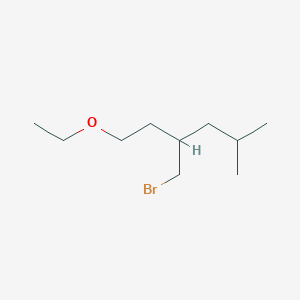

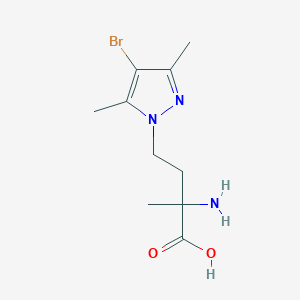
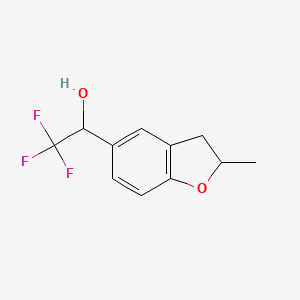
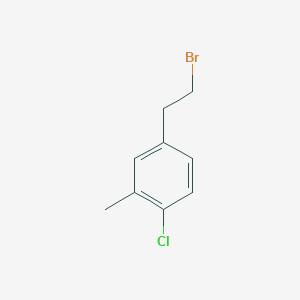

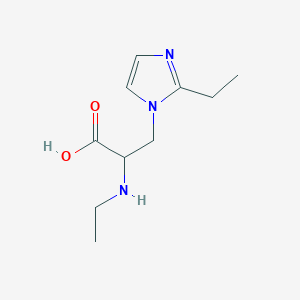
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
